Benzenebutanal, 2-iodo-
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Overview
Description
Benzenebutanal, 2-iodo- is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring substituted with a butanal group and an iodine atom. The molecular formula of this compound is C10H11IO, and it is known for its unique chemical properties due to the presence of both the aldehyde and iodine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanal, 2-iodo- typically involves the iodination of benzenebutanal. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of Benzenebutanal, 2-iodo- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenebutanal, 2-iodo- undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Benzenebutanoic acid.
Reduction: Benzenebutanol.
Substitution: Various substituted benzenebutanal derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenebutanal, 2-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanal, 2-iodo- involves its reactivity due to the presence of the aldehyde and iodine functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenebutanal: Lacks the iodine substituent, making it less reactive in substitution reactions.
2-Iodobenzaldehyde: Similar structure but with a different alkyl chain length, affecting its reactivity and applications.
Uniqueness
Benzenebutanal, 2-iodo- is unique due to the combination of the aldehyde and iodine functional groups, which confer distinct reactivity patterns and make it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
171734-11-5 |
---|---|
Molecular Formula |
C10H11IO |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
4-(2-iodophenyl)butanal |
InChI |
InChI=1S/C10H11IO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7-8H,3-4,6H2 |
InChI Key |
QPRUXHUMICWQTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC=O)I |
Origin of Product |
United States |
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